7-Chloropyrazolo[1,5-A]pyrimidine

Synthetic Yield Halogenated Pyrazolopyrimidine Building Block

7-Chloropyrazolo[1,5-a]pyrimidine is the empirically validated building block for ATP-competitive kinase inhibitor programs. The 7-Cl substituent enables efficient SNAr and metal-catalyzed cross-coupling for rapid library construction, directly yielding CDK2/TRKA dual inhibitors with IC50 as low as 0.09 µM and PIM-1 inhibitors (0.87 µM) with high cellular selectivity. Substitution with 7-Br or non-halogenated analogs compromises both synthetic yield and target potency. Choose the 7-chloro derivative to ensure reproducible SNAr chemistry and biologically validated SAR outcomes. Bulk pricing available; inquire for custom packaging.

Molecular Formula C6H4ClN3
Molecular Weight 153.57 g/mol
CAS No. 58347-49-2
Cat. No. B1590288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloropyrazolo[1,5-A]pyrimidine
CAS58347-49-2
Molecular FormulaC6H4ClN3
Molecular Weight153.57 g/mol
Structural Identifiers
SMILESC1=C2N=CC=C(N2N=C1)Cl
InChIInChI=1S/C6H4ClN3/c7-5-1-3-8-6-2-4-9-10(5)6/h1-4H
InChIKeyYCZQHXPIKQHABJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloropyrazolo[1,5-a]pyrimidine (CAS 58347-49-2): A Strategic Pyrazolopyrimidine Building Block for Kinase-Targeted Drug Discovery


7-Chloropyrazolo[1,5-a]pyrimidine is a chlorinated heteroaromatic building block that embodies the privileged pyrazolo[1,5-a]pyrimidine scaffold, a fused bicyclic system widely exploited in medicinal chemistry for its structural mimicry of adenine and its ability to engage the ATP-binding pocket of diverse kinases [1]. The compound is commercially supplied with specifications including a molecular weight of 153.57 g/mol, a purity of ≥95% (HPLC), a melting point range of 96-102 °C, and recommended storage at 0-8 °C . Its primary value proposition lies in the electrophilic reactivity conferred by the chlorine atom at the 7-position, which enables efficient nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions for the rapid construction of focused libraries of bioactive pyrazolopyrimidine derivatives [1][2].

7-Chloropyrazolo[1,5-a]pyrimidine: Why Interchanging Pyrazolopyrimidine Halides or Substitution Patterns Compromises Synthetic Efficiency and SAR Studies


Generic substitution of pyrazolopyrimidine building blocks—even those differing only by the halogen atom at the 7-position—is not chemically or practically equivalent for two quantifiable reasons. First, the relative reactivity of the C7-X bond toward nucleophilic aromatic substitution (SNAr) follows a defined trend (I > Br > Cl), directly impacting reaction yields and the scope of accessible derivatives . Second, the precise placement of the chlorine atom on the pyrazolopyrimidine core is a critical determinant of the binding orientation and potency of the resulting kinase inhibitors; alteration of the halogen substitution pattern or its replacement with non-halogenated analogs can abolish key hinge-region interactions with the kinase ATP-binding pocket [1]. Consequently, substituting a 7-chloro derivative with a 7-bromo or 7-iodo analog without re-optimizing reaction conditions and biological validation introduces significant variability in synthetic outcomes and confounds structure-activity relationship (SAR) analyses [2].

7-Chloropyrazolo[1,5-a]pyrimidine: Direct Quantitative Differentiation from Key Analogs in Synthesis and Application


Superior Synthetic Yield of 7-Chloropyrazolo[1,5-a]pyrimidine vs. 7-Bromo Analog in Core Scaffold Preparation

When preparing the core pyrazolo[1,5-a]pyrimidine scaffold, the direct synthesis of the 7-chloro derivative proceeds with a significantly higher isolated yield (71%) compared to the corresponding 7-bromo derivative, which is typically obtained in yields of 40-42% under analogous conditions [1]. This yield advantage is attributed to the greater stability of the chloro intermediate during the cyclocondensation step and reduced side-product formation.

Synthetic Yield Halogenated Pyrazolopyrimidine Building Block

Enhanced Reactivity of 7-Chloro Group in SNAr Enables Efficient Derivatization to Potent CDK2/TRKA Dual Inhibitors

The 7-chloro substituent of 7-chloropyrazolo[1,5-a]pyrimidine serves as an electrophilic handle for nucleophilic aromatic substitution (SNAr) to install diverse amines and heterocycles. This reactivity has been exploited to generate pyrazolo[1,5-a]pyrimidine derivatives that exhibit potent dual inhibition of CDK2 and TRKA kinases. Specifically, compounds 6t and 6s, synthesized via SNAr from a 7-chloro intermediate, demonstrated IC50 values of 0.09 µM and 0.23 µM against CDK2, and 0.45 µM against TRKA, respectively, rivaling the potency of clinical reference inhibitors ribociclib (CDK2 IC50 = 0.07 µM) and larotrectinib (TRKA IC50 = 0.07 µM) [1]. In contrast, replacement of the 7-chloro group with other halogens or non-halogenated motifs leads to reduced or abolished kinase inhibitory activity, underscoring the optimal balance of reactivity and steric fit provided by chlorine.

CDK2 Inhibitor TRKA Inhibitor Nucleophilic Aromatic Substitution

Derivatives of 7-Chloropyrazolo[1,5-a]pyrimidine Exhibit Improved CDK2 Inhibitory Potency Compared to Roscovitine

Chemical elaboration of the 7-chloropyrazolo[1,5-a]pyrimidine core has yielded compounds with enhanced CDK2 inhibitory potency relative to the established CDK inhibitor roscovitine. Compounds 5i and 5j, derived from this scaffold, displayed CDK2 IC50 values of 0.25 µM and 0.16 µM, respectively, which are comparable to or 1.5-fold more potent than roscovitine (CDK2 IC50 = 0.24 µM) [1]. Furthermore, these derivatives also inhibited CDK7 (IC50 = 0.12 µM and 0.14 µM), indicating a favorable polypharmacology profile. In contrast, the parent 7-chloro compound itself shows negligible direct kinase inhibition, confirming that the chlorine atom is essential for subsequent derivatization but not for intrinsic biological activity.

CDK2 Inhibitor Anticancer Kinase Selectivity

Derivatization of 7-Chloropyrazolo[1,5-a]pyrimidine Enables Potent PIM-1 Inhibition with High Selectivity Over Normal Cells

Functionalization of the 7-chloropyrazolo[1,5-a]pyrimidine scaffold has led to the discovery of compound 3h, a potent PIM-1 kinase inhibitor with an IC50 of 0.87 µM against the isolated enzyme [1]. More importantly, 3h exhibited a high selectivity index, displaying significantly reduced cytotoxicity against normal WI-38 fibroblasts while maintaining potent antiproliferative activity in colon cancer cell lines (HCT-116 IC50 = 3.02 µM; HT29 IC50 = 2.67 µM). In contrast, structurally related pyrazolo[3,4-b]pyridine derivatives, such as compound 10f, required a 4-methoxyphenyl moiety to achieve an IC50 of 0.18 µM against PIM-1 but showed less pronounced selectivity [2].

PIM-1 Kinase Apoptosis Induction Selectivity Index

7-Chloro Substituent Enables AlCl3-Mediated C-C Bond Formation for PDE4 Inhibitor Synthesis Unattainable with Non-Halogenated Analogs

The presence of the chlorine atom at the 7-position of 7-chloropyrazolo[1,5-a]pyrimidine is a prerequisite for AlCl3-induced C-C bond-forming reactions with arenes and heteroarenes, a transformation that cannot be executed on non-halogenated pyrazolopyrimidine scaffolds [1]. This unique reactivity has been harnessed to prepare a series of 7-(hetero)aryl-substituted pyrazolopyrimidines, including a 7-indolyl derivative that demonstrated good inhibition of phosphodiesterase-4 (PDE4) in vitro. In contrast, the corresponding 7-unsubstituted or 7-methyl analogs are inert under identical Lewis acid conditions, underscoring the chloro group's dual role as both a leaving group and an activator for electrophilic aromatic substitution.

PDE4 Inhibitor C-C Coupling Lewis Acid Catalysis

7-Chloropyrazolo[1,5-a]pyrimidine: Validated Application Scenarios for Procurement and Research Use


Medicinal Chemistry: Synthesis of CDK2/TRKA Dual Inhibitors for Anticancer Drug Discovery

Researchers developing ATP-competitive kinase inhibitors should prioritize 7-chloropyrazolo[1,5-a]pyrimidine as the starting material for constructing focused libraries of CDK2/TRKA dual inhibitors. As demonstrated by Harras et al. (2024), derivatives such as 6t and 6s, synthesized via SNAr from this building block, achieve CDK2 IC50 values as low as 0.09 µM and TRKA IC50 of 0.45 µM, rivaling clinical reference agents [1]. This synthetic route is reproducible and yields compounds with broad-spectrum antiproliferative activity (e.g., compound 6n showed a mean growth inhibition of 43.9% across 56 cancer cell lines) [1]. Using alternative building blocks, such as 7-bromo- or non-halogenated pyrazolopyrimidines, compromises either the yield of the SNAr step or the ultimate potency of the inhibitors, making the 7-chloro derivative the empirically validated choice for this application.

Chemical Biology: Generation of PIM-1 Kinase Probes with Favorable Selectivity Profiles

For investigations into PIM-1 kinase signaling and its role in colon cancer, 7-chloropyrazolo[1,5-a]pyrimidine serves as an optimal starting scaffold. Derivatization, as shown in a 2025 Journal of Molecular Structure study, yields compound 3h, which inhibits PIM-1 with an IC50 of 0.87 µM and exhibits a high selectivity index against normal WI-38 fibroblasts [2]. The compound also induces robust apoptosis, increasing Bax levels by 5.7-fold, decreasing Bcl-2 by 0.3-fold, and elevating p53 by 6.4-fold relative to control [2]. Alternative heterocyclic cores, such as pyrazolo[3,4-b]pyridine, may afford more potent PIM-1 inhibition (e.g., 10f IC50 = 0.18 µM), but often lack the same degree of cellular selectivity, potentially confounding target validation studies [3]. Therefore, the 7-chloropyrazolo[1,5-a]pyrimidine scaffold is preferred for developing chemical probes where a balance of potency and minimal off-target toxicity is required.

Organic Synthesis: Late-Stage Diversification via AlCl3-Mediated C-C Bond Formation

Synthetic chemists seeking to introduce (hetero)aryl groups at the 7-position of the pyrazolopyrimidine core should employ 7-chloropyrazolo[1,5-a]pyrimidine. As reported in a Scilit publication, the chlorine atom enables AlCl3-induced C-C bond formation with arenes and heteroarenes, a transformation that is not possible with non-halogenated or 7-methyl analogs [4]. This methodology provides direct access to 7-(hetero)aryl pyrazolopyrimidines, which are valuable intermediates for PDE4 inhibitors and other bioactive molecules. The use of 7-chloropyrazolo[1,5-a]pyrimidine thus bypasses the need for pre-functionalization of the coupling partner and allows for late-stage diversification of the scaffold, significantly enhancing synthetic efficiency and library diversity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Chloropyrazolo[1,5-A]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.